molecular formula C23H26N2O2S B3610240 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

Cat. No.: B3610240
M. Wt: 394.5 g/mol
InChI Key: ZKLMWGIWHXLPSH-UHFFFAOYSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of catalysts and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-23(2)13-19(24-15-16-9-11-18(27-3)12-10-16)21(20(26)14-23)22(28)25-17-7-5-4-6-8-17/h4-12,24H,13-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMWGIWHXLPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

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